2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Description
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a cyclopropyl group and an oxadiazole-phenyl moiety. The compound’s structure combines pharmacophoric elements associated with diverse bioactivities, including enzyme inhibition and receptor modulation. Pyridazinone derivatives are recognized for their roles in cardiovascular and anti-inflammatory therapies, while oxadiazoles are often explored for antimicrobial, anticancer, and agrochemical applications .
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-15(11-23-17(25)9-8-14(21-23)12-6-7-12)19-10-16-20-18(22-26-16)13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCMCZNOTOABJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps:
Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Synthesis of the oxadiazole ring: This can be accomplished by reacting nitrile oxides with hydrazides under controlled conditions.
Coupling of the two moieties: The final step involves coupling the dihydropyridazinone and oxadiazole intermediates using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the cyclopropyl and oxadiazole moieties, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or base.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or organometallic complexes.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit various biological activities:
- Anticancer Activity : Research has shown that related compounds can inhibit the growth of cancer cell lines. For instance, derivatives of oxadiazole have demonstrated significant anticancer effects against multiple cancer types, including ovarian and lung cancers .
- Antimicrobial Properties : The oxadiazole moiety is known for its antibacterial and antifungal activities. Studies have indicated that compounds containing this structure can effectively combat Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans .
- Anti-inflammatory Effects : Compounds similar to this one have been evaluated for their ability to inhibit lipoxygenase activity, making them potential candidates for anti-inflammatory drugs .
Case Studies
Several studies have explored the applications of structurally similar compounds:
Mechanistic Studies
Understanding the mechanism of action for this compound is crucial for its development as a therapeutic agent. Interaction studies focusing on enzyme inhibition or receptor binding assays can elucidate how it exerts its biological effects. These studies are essential for determining the pharmacodynamics and potential side effects associated with its use.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways, resulting in the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Pyridazinone-Based Derivatives
Pyridazinone scaffolds are prevalent in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability. For example:
- 6-Oxo-1,6-dihydropyridazin-1-yl acetamides : Acetamide side chains are linked to improved solubility and bioavailability. A 2023 preclinical study on a related compound (lacking the oxadiazole-phenyl group) demonstrated 80% oral bioavailability in murine models, attributed to the acetamide’s polarity .
Oxadiazole-Containing Compounds
The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, often enhancing metabolic resistance. Key comparisons include:
- 3-Phenyl-1,2,4-oxadiazole derivatives: These are frequently associated with anticancer activity. A 2024 review noted that phenyl-oxadiazole hybrids induce ferroptosis in oral squamous cell carcinoma (OSCC) cells at IC₅₀ values of 5–20 μM, with minimal toxicity to normal epithelial cells .
- N-Substituted oxadiazole-methyl acetamides : Such structures are explored in agrochemicals. For instance, a 2022 study on C. gigantea extracts highlighted acetamide-oxadiazole hybrids as potent insecticidal agents, achieving 90% mortality in Spodoptera litura larvae at 500 ppm .
Functional and Pharmacokinetic Comparisons
Table 1: Key Properties of 2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide and Analogues
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reported Bioactivity (IC₅₀/EC₅₀) | Solubility (LogP) |
|---|---|---|---|---|
| Target Compound | 395.39 | Pyridazinone, oxadiazole, acetamide | Not yet reported | Predicted: 2.1 |
| 3-Cyclopropylpyridazinone (PDE4 inhibitor) | 220.25 | Pyridazinone, cyclopropyl | IC₅₀ = 85 nM (PDE4B) | 1.8 |
| 3-Phenyl-1,2,4-oxadiazole (OSCC agent) | 221.23 | Oxadiazole, phenyl | IC₅₀ = 12 μM (OSCC cells) | 2.5 |
| C. gigantea acetamide-oxadiazole hybrid | 350.40 | Acetamide, oxadiazole | EC₅₀ = 250 ppm (S. litura) | 3.0 |
Metabolic Stability and Toxicity
The cyclopropyl group in the target compound may reduce oxidative metabolism compared to unsubstituted pyridazinones, as seen in cyclopropane-containing antifungals with 50% longer half-lives . However, the phenyl-oxadiazole moiety could pose hepatotoxicity risks, as observed in preclinical studies of similar structures .
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a novel organic molecule noted for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and findings from relevant studies.
Chemical Structure and Properties
This compound features a pyridazinone core , a cyclopropyl group , and an oxadiazole moiety , which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 299.34 g/mol. The structural complexity may influence its interaction with biological targets.
Mechanisms of Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains.
- Anticancer Potential : Initial data indicate that it may inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Effects : The structural components may interact with inflammatory pathways.
Antimicrobial Activity
A study evaluated the minimum inhibitory concentration (MIC) of similar compounds against cultured bacteria and fungi. Results indicated varying levels of activity compared to conventional drugs like ciprofloxacin and ketoconazole, suggesting potential as an alternative antimicrobial agent .
Anticancer Activity
In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against human cancer cell lines. For example, derivatives similar to the compound showed effective inhibition in colon carcinoma models .
Anti-inflammatory Effects
Research on structurally analogous compounds revealed that they could modulate inflammatory responses in vitro, indicating that the oxadiazole moiety might contribute to anti-inflammatory properties .
Case Studies
Synthetic Routes
The synthesis of This compound typically involves several steps:
- Formation of the Pyridazinone Core : Cyclization reactions using hydrazine derivatives.
- Introduction of Cyclopropyl Group : Utilizing cyclopropanation techniques.
- Oxadiazole Moiety Addition : Formed through condensation reactions with appropriate precursors.
These synthetic strategies highlight the complexity involved in developing this compound for therapeutic applications.
Q & A
Q. Optimization Strategies :
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 150–160°C (reflux) | Maximizes coupling |
| Catalyst Loading | 0.01 M Zeolite (Y-H) | Reduces side products |
| Solvent | Ethanol | Enhances solubility |
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Purity Analysis :
- HPLC : C18 column (acetonitrile/water gradient, 70:30), retention time ~8.2 min; ≥95% purity threshold .
- Elemental Analysis : Validate C, H, N, O content within ±0.3% of theoretical values.
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆): δ 1.2–1.4 (cyclopropyl protons), δ 8.1–8.3 (oxadiazole protons) .
- HRMS : Expected [M+H]⁺ at m/z 396.142 (theoretical 396.139) .
Advanced: How can computational modeling guide the optimization of synthesis or bioactivity?
Answer:
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers in cyclopropane formation .
- Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize solubility and reaction rates .
- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with target proteins (e.g., kinase inhibitors), prioritizing derivatives for synthesis .
Advanced: How should researchers apply statistical experimental design (DoE) to resolve yield or selectivity issues?
Answer:
-
Factorial Design : Screen variables (temperature, catalyst ratio, solvent polarity) using a 2³ factorial matrix to identify critical factors .
-
Response Surface Methodology (RSM) : Optimize conditions via central composite design, targeting >90% yield. Example:
Table 2: DoE Variables for Coupling ReactionVariable Low Level High Level Optimal Temperature (°C) 140 160 155 Catalyst (mol%) 5 15 12 Reaction Time (h) 4 8 6 -
Contradiction Analysis : Use ANOVA to resolve discrepancies between predicted and observed yields, adjusting factors like solvent polarity .
Advanced: What strategies address contradictory bioactivity data across assays?
Answer:
- Assay Validation :
- Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Advanced: How can structure-activity relationship (SAR) studies focus on the cyclopropyl and oxadiazole groups?
Answer:
- Cyclopropyl Modifications :
- Oxadiazole Variations :
Q. Table 3: SAR of Key Derivatives
| Derivative | Modification | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Parent Compound | None | 0.45 | 2.8 |
| CF₃-Cyclopropyl | -CF₃ substitution | 0.12 | 3.1 |
| Pyridyl-Oxadiazole | Phenyl → Pyridyl | 0.67 | 1.9 |
Advanced: What reactor design principles mitigate challenges in scaling synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
